REACTION_CXSMILES
|
[O-:1][CH2:2][CH3:3].[Na+].[CH:5]1([C:8]2[N:13]=[C:12]([C:14]#[N:15])[CH:11]=[N:10][CH:9]=2)[CH2:7][CH2:6]1>C(O)C>[CH:5]1([C:8]2[N:13]=[C:12]([C:14](=[NH:15])[O:1][CH2:2][CH3:3])[CH:11]=[N:10][CH:9]=2)[CH2:7][CH2:6]1 |f:0.1|
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=CN=CC(=N1)C#N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water and ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CN=CC(=N1)C(OCC)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg | |
YIELD: CALCULATEDPERCENTYIELD | 126.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |